![molecular formula C21H19ClN4O4S B2361984 N-[3-acetyl-10-chloro-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide CAS No. 905775-35-1](/img/structure/B2361984.png)
N-[3-acetyl-10-chloro-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of indole , a heterocyclic compound that is a part of many biologically active compounds. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Indole compounds, for example, readily undergo electrophilic substitution due to excessive π-electrons delocalization .Scientific Research Applications
- Coumarin derivatives have been investigated for their antiviral properties . Given the biological importance of this compound, it’s worth exploring its potential as an antiviral agent.
- Coumarins have shown promise as anticancer agents . Investigating the effects of this compound on cancer cell lines could provide valuable insights.
- Some coumarin derivatives exhibit antioxidant properties . Studying the antioxidant capacity of this compound could contribute to understanding its role in oxidative stress management.
- Coumarins are known for their anti-inflammatory effects . Investigating whether this compound modulates inflammatory pathways could be valuable.
- Coumarins have been associated with inhibiting platelet aggregation . Researchers could explore its effects on platelet function and clotting pathways.
- Coumarins are used as fluorescent dyes and imaging agents . Researchers might explore its potential in bioimaging applications.
Antiviral and Antimicrobial Applications
Anticancer Potential
Antioxidant Activity
Anti-Inflammatory Properties
Platelet Aggregation Inhibition
Biomedical Imaging and Fluorescent Dyes
Future Directions
properties
IUPAC Name |
N-[4-acetyl-5'-chloro-2'-oxo-1'-(2-phenoxyethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S/c1-13(27)23-20-24-26(14(2)28)21(31-20)17-12-15(22)8-9-18(17)25(19(21)29)10-11-30-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHVGUWYYGYOLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=C(C=CC(=C3)Cl)N(C2=O)CCOC4=CC=CC=C4)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-acetyl-10-chloro-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.